
2-Ethynyl-4-fluorobenzaldehyde
Overview
Description
2-Ethynyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H5FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethynyl group at the second position and a fluorine atom at the fourth position. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethynyl-4-fluorobenzaldehyde can be synthesized through several synthetic routes. One common method involves the Sonogashira coupling reaction, where 4-fluoroiodobenzene reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The resulting product is then subjected to desilylation to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include 2-ethynyl-4-fluorobenzoic acid (from oxidation), 2-ethynyl-4-fluorobenzyl alcohol (from reduction), and various substituted derivatives (from nucleophilic substitution) .
Scientific Research Applications
2-Ethynyl-4-fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins, due to its unique reactivity and stability
Mechanism of Action
The mechanism by which 2-ethynyl-4-fluorobenzaldehyde exerts its effects depends on the specific application. In biochemical studies, it can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, providing insights into biochemical pathways and molecular targets . The ethynyl group also allows for further functionalization, enabling the compound to participate in a variety of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzaldehyde
- 2-Ethynylbenzaldehyde
- 2-Fluorobenzaldehyde
- 4-Ethynylbenzaldehyde
Uniqueness
2-Ethynyl-4-fluorobenzaldehyde is unique due to the presence of both the ethynyl and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a preferred choice for specific applications in research and industry .
Properties
IUPAC Name |
2-ethynyl-4-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLCSYHIVUAGEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647331 | |
Record name | 2-Ethynyl-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749874-24-6 | |
Record name | 2-Ethynyl-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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